molecular formula C22H19ClN4O2 B11262727 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide

Katalognummer: B11262727
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: PXZIVBWTNWRIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-chlorophenyl substituent at position 2 of the heterocyclic core and an N-(4-ethylphenyl)acetamide group.

Eigenschaften

Molekularformel

C22H19ClN4O2

Molekulargewicht

406.9 g/mol

IUPAC-Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C22H19ClN4O2/c1-2-15-3-9-18(10-4-15)24-21(28)14-26-11-12-27-20(22(26)29)13-19(25-27)16-5-7-17(23)8-6-16/h3-13H,2,14H2,1H3,(H,24,28)

InChI-Schlüssel

PXZIVBWTNWRIGL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 4-Chloropyrazolo[1,5-a]Pyrazines

The pyrazolo[1,5-a]pyrazine core is typically synthesized via the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate under basic conditions. Tsizorik et al. demonstrated that this reaction proceeds through the intermediate formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoate, which undergoes spontaneous cyclization to yield pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. Key parameters include:

  • Temperature : 80–100°C

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base : Potassium carbonate or sodium hydride

  • Yield : 68–72%

This method is favored for its scalability, with automated flow reactors enabling continuous production at industrial scales.

Alternative Routes via Pyrazoline Intermediates

Vasyn et al. developed a one-pot synthesis using 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides, which cyclize in aqueous NaOH to form 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. Oxidation with manganese dioxide (MnO₂) introduces the 4-oxo group, critical for subsequent functionalization.

Functionalization of the Pyrazine Ring

Introduction of the 4-Chlorophenyl Group

The 2-position of the pyrazolo[1,5-a]pyrazine core is functionalized via Suzuki-Miyaura cross-coupling using 4-chlorophenylboronic acid. Optimized conditions from VulcanChem protocols include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane/water (4:1)

  • Yield : 85%

Acetamide Side Chain Installation

The N-(4-ethylphenyl)acetamide moiety is introduced via nucleophilic acyl substitution. A two-step protocol is employed:

  • Activation : React 4-ethylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form N-(4-ethylphenyl)chloroacetamide.

  • Coupling : Substitute the chloride with the pyrazolo[1,5-a]pyrazin-5-yl group using K₂CO₃ in acetonitrile at reflux.

Optimization and Scale-Up

Solvent and Catalytic Systems

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF) over ethers in amidation reactions, improving yields by 15–20%. Catalytic systems using CuI/1,10-phenanthroline reduce reaction times from 24 h to 6 h while maintaining >90% yield.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with ≥99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 4H, Ar-H), 6.89 (d, J = 8.4 Hz, 2H, NHCO), 4.52 (s, 2H, CH₂), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃).

  • HRMS : m/z calc. for C₂₂H₂₀ClN₄O₂ [M+H]⁺: 407.1142; found: 407.1145.

Comparative Reaction Yields

MethodYield (%)Purity (%)Reference
Cyclization with DMF7295
Suzuki coupling8598
One-pot pyrazoline route7897

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie

In der biologischen Forschung werden Derivate dieser Verbindung wegen ihres Potenzials als Enzyminhibitoren oder Rezeptormodulatoren untersucht, da sie mit biologischen Makromolekülen interagieren können.

Medizin

Die medizinische Chemieforschung konzentriert sich auf diese Verbindung wegen ihres potenziellen therapeutischen Nutzens. Sie wird wegen ihrer Aktivität gegen verschiedene Krankheiten, darunter Krebs und Infektionskrankheiten, untersucht, da sie in der Lage ist, biologische Pfade zu modulieren.

Industrie

Im industriellen Sektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. Polymere oder Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 2-[2-(4-Chlorphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamid beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen, die zu einer Modulation ihrer Aktivität führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.

Medicine

Medicinal chemistry research focuses on this compound for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares a common pyrazolo[1,5-a]pyrazin-4-one core with several analogs (Table 1). Key differences lie in the substituents on the pyrazolo ring (R1) and the acetamide side chain (R2), which influence physicochemical properties such as molecular weight, logP, and solubility.

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Pyrazolo Substituent) R2 (Acetamide Substituent) Molecular Formula Molecular Weight logP Evidence ID
Target Compound 4-Chlorophenyl 4-Ethylphenyl C22H20ClN4O2 420.88* ~3.5†
N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Ethoxyphenyl 4-Chlorophenyl C22H19ClN4O3 422.87 3.50
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Phenyl 4-Chlorobenzyl C23H18ClN4O2 417.87
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Ethoxyphenyl Benzyl C23H22N4O3 402.45 2.7
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate 4-Chlorophenyl Methyl benzoate C22H17ClN4O4 436.85

*Calculated based on structural formula; †Estimated via analogy to .

Key Observations:

Lipophilicity (logP):

  • The target compound’s logP (~3.5) is higher than analogs with polar R2 groups (e.g., benzyl: logP 2.7 ) but comparable to the 4-chlorophenyl-substituted analog (logP 3.50 ). The 4-ethylphenyl group enhances lipophilicity relative to benzyl or ethoxyphenyl substituents.
  • The 4-ethoxyphenyl group in introduces polarity via the ether oxygen, reducing logP compared to the target’s 4-chlorophenyl.

Biologische Aktivität

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer research and antimicrobial properties. The structural features of this compound suggest a significant interaction with various biological targets, particularly kinases, which play crucial roles in cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O3C_{22}H_{19}ClN_{4}O_{3}, with a molecular weight of approximately 422.87 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine moiety, which is known for its presence in numerous kinase inhibitors. This suggests that the compound may exhibit similar inhibitory properties against specific kinases involved in cancer progression.

PropertyValue
Molecular FormulaC22H19ClN4O3
Molecular Weight422.87 g/mol
Melting PointNot available
Boiling PointNot available
LogP3.5039
Polar Surface Area58.244 Ų

Kinase Inhibition

The pyrazolo[1,5-a]pyrazine ring system is recognized for its role in inhibiting various kinases. Preliminary studies indicate that 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide could inhibit specific kinases, potentially impacting pathways involved in tumor growth and metastasis. Further in vitro and in vivo studies are essential to confirm these effects and elucidate the mechanism of action.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study examining similar pyrazolo derivatives reported significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the disruption of kinase activity, leading to apoptosis in cancer cells .
  • Antimicrobial Efficacy : A related compound demonstrated effective inhibition against Trichophyton asteroides, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL . This suggests potential for 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide to exhibit similar antimicrobial properties.
  • Structural Activity Relationship (SAR) : Research indicates that modifications in the aromatic substituents can significantly affect biological activity. The presence of the chlorophenyl group is crucial for enhancing kinase inhibition .

Future Directions

To fully understand the biological activity of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide , comprehensive studies focusing on:

  • In vitro assays to assess kinase inhibition and cytotoxicity against various cancer cell lines.
  • In vivo models to evaluate therapeutic efficacy and safety profiles.
  • Mechanistic studies to elucidate the pathways affected by this compound.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationEthanol, 80°C, 12 h65–72%
AcylationEDC/HOBt, DMF, RT, 24 h58%

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign signals to confirm the pyrazolo[1,5-a]pyrazinone scaffold and substituents. For example:
    • A singlet at δ ~10.5 ppm (NH of acetamide).
    • Aromatic protons from 4-chlorophenyl (δ 7.3–7.6 ppm) and 4-ethylphenyl (δ 7.1–7.4 ppm) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O of pyrazinone) and ~3300 cm⁻¹ (N-H stretch) .
  • LCMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 423.1) .

Note : Dynamic equilibria (e.g., amine/imine tautomerism) may split NMR signals, requiring variable-temperature experiments .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

Factors : Temperature, solvent polarity, catalyst loading.

Response Surface Methodology (RSM) : Identifies optimal conditions. For example, increasing ethanol/water ratio during cyclization reduces byproducts .

In-line Analytics : Monitor reactions via FT-IR or HPLC to terminate at peak conversion .

Case Study : Optimizing cyclization time from 12 h to 8 h reduced degradation, improving yield from 65% to 78% .

Advanced: How to resolve contradictions in spectral data (e.g., split NMR signals)?

Methodological Answer:
Contradictions often arise from tautomerism or dynamic equilibria . Strategies include:

VT-NMR : Conduct experiments at −40°C to slow equilibria, resolving split peaks into distinct signals .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for tautomeric forms .

X-ray Crystallography : Confirm dominant tautomer in the solid state (e.g., keto-enol ratio 50:50 in similar compounds) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-ethylphenyl with 4-methoxyphenyl) and test biological activity .

Molecular Docking : Predict binding modes to targets (e.g., kinases) using PyMol or AutoDock .

Pharmacophore Mapping : Identify critical functional groups (e.g., 4-chlorophenyl enhances hydrophobic interactions) .

Q. Table 2: SAR Insights from Analog Studies

SubstituentActivity (IC₅₀)Key Interaction
4-Ethylphenyl12 nMHydrophobic pocket
4-Fluorophenyl45 nMReduced binding

Basic: What are common impurities in the synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., 4-chlorophenylpyrazole) or over-alkylated derivatives.
  • Control Methods :
    • HPLC-PDA : Detect impurities >0.1% using a C18 column (gradient: acetonitrile/water) .
    • Recrystallization : Ethanol/water (3:1) removes polar byproducts .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

MD Simulations : Assess conformational stability in aqueous solution (e.g., GROMACS).

Degradation Pathways : Predict hydrolytic susceptibility of the acetamide group via DFT (e.g., bond dissociation energies) .

Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and shelf life .

Basic: How to assess compound stability under varying pH and temperature?

Methodological Answer:

Forced Degradation : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and heat (40°C, 72 h).

HPLC-MS : Monitor degradation products (e.g., hydrolyzed acetamide at pH 13) .

Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.